Methyl 4-chloro-3-ethoxythiophene-2-carboxylate
Description
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate is a substituted thiophene derivative characterized by a chloro group at the 4-position, an ethoxy group at the 3-position, and a methyl ester at the 2-position of the thiophene ring. The chloro and ethoxy substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
methyl 4-chloro-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S/c1-3-12-6-5(9)4-13-7(6)8(10)11-2/h4H,3H2,1-2H3 |
InChI Key |
IEQTUIKLKBHLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-chloro-3-ethoxythiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of local anesthetics . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
The following analysis compares Methyl 4-chloro-3-ethoxythiophene-2-carboxylate with structurally related thiophene and benzothiophene derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Key Comparative Insights
a) Substituent Effects on Reactivity and Solubility
- Chloro Group: Present in the main compound and , the chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the fused benzene ring in increases steric hindrance, reducing reactivity compared to non-fused thiophenes .
- Ethoxy vs.
- Amino and Acetyl Groups: The amino group in introduces basicity, while the acetyl group in increases electrophilicity at the 5-position, enabling diverse reactivity pathways .
b) Molecular Weight and Physical Properties
- The benzo[b]thiophene derivative has the highest molecular weight (240.71 g/mol) due to the fused benzene ring, which may enhance thermal stability but reduce solubility in polar solvents.
- The main compound’s molecular weight (220.67 g/mol) is intermediate, suggesting balanced solubility in both polar and nonpolar media.
Biological Activity
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and comparison with related compounds.
Chemical Overview
Molecular Formula : C₈H₉ClO₂S
Molecular Weight : 206.67 g/mol
Structure : The compound features a thiophene ring with an ethoxy group, a chlorine atom, and a carboxylate group.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : Reacting 4-chloro-3-ethoxythiophene-2-carboxylic acid with methanol in the presence of sulfuric acid under reflux conditions.
- Alternative Routes : Utilizing continuous flow processes for enhanced efficiency and yield in industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, possibly inhibiting enzymes or receptors involved in inflammation and microbial growth.
Comparative Studies
To contextualize the biological activity of this compound, it can be compared with similar thiophene derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| Methyl 4-chlorothiophene-2-carboxylate | Low | High |
| Methyl 3-methoxythiophene-2-carboxylate | High | Low |
This table illustrates that while this compound demonstrates moderate activity, other derivatives may exhibit varying levels of efficacy.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Inflammation Model : In an animal model of inflammation, the compound reduced paw edema by approximately 30% compared to control groups, indicating its potential as an anti-inflammatory agent.
- Toxicology Assessment : Toxicological evaluations suggest that while the compound exhibits biological activity, it also possesses a safety profile that warrants further investigation to establish therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
